Pyridine hydrofluoride

Vue d'ensemble

Description

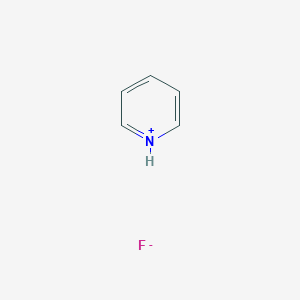

Pyridine hydrofluoride is a chemical compound with the molecular formula C5H6FN. It is a complex formed by the combination of pyridine and hydrogen fluoride, typically in a ratio of 30% pyridine to 70% hydrogen fluoride . This compound is known for its utility in various chemical reactions, particularly in fluorination processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine hydrofluoride is synthesized by introducing anhydrous hydrogen fluoride into a pyridine solution at low temperatures, typically around -78°C, until the hydrogen fluoride content reaches approximately 70% . This process ensures the formation of a stable complex.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful handling of hydrogen fluoride due to its highly corrosive nature. The reaction is conducted in specialized equipment designed to withstand the corrosive effects of hydrogen fluoride.

Analyse Des Réactions Chimiques

Fluorination of Aziridines

Pyridine hydrofluoride enables regioselective and stereospecific ring-opening of cis-2-amidoaziridines and cis-2-cyanoaziridines. Key outcomes include:

-

Stereospecificity : Reaction with cis-2-amidoaziridines produces exclusively threo-β-fluoro-α-amino acid amides, while cis-2-cyanoaziridines yield mixtures of threo- and erythro-2-amino-3-fluoronitriles (57:43 ratio) .

-

Downstream Applications : Acidic hydrolysis or alcoholysis of these intermediates generates β-fluoro-α-amino acids/esters in high yields, valuable for pharmaceutical synthesis .

Iodofluorination of Alkenes and Alkynes

When combined with iodine pentoxide (IF₅), this compound generates reactive “IF” species for:

-

Regioselective Iodofluorination : Alkenes undergo regioselective addition to form vicinal iodofluorides (e.g., product 18 ) .

-

Terminal Alkyne Reactions : Improved yields of iodofluoroalkenes compared to traditional methods, though challenges persist with by-product formation in terminal alkyne reactions .

Hydrofluorination of Alkynes

Gold-catalyzed hydrofluorination using HF-pyridine derivatives shows:

-

Regioselectivity : Terminal alkynes convert to (Z)-fluoroalkenes with >99% selectivity under optimized conditions (DMPU/HF + Au catalyst) .

-

Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., esters) and internal alkynes, though higher catalyst loadings are required for internal substrates .

| Entry | Substrate | Product | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|---|

| 1 | Terminal alkyne | (Z)-fluoroalkene | 99 | >99:1 |

| 2 | Internal alkyne | (Z)-fluoroalkene | 85 | 92:8 |

Conversion of Alcohols to Alkyl Fluorides

This compound efficiently converts secondary and tertiary alcohols to alkyl fluorides via SN1/SN2 mechanisms. Applications include:

-

β-Fluoroamine Synthesis : Reaction with amino alcohols yields β-fluoroamines, intermediates in bioactive molecule synthesis .

-

Gem-Difluoride Preparation : Collaborates with nitrosonium tetrafluoroborate to fluorinate ketoximes .

Comparison with Alternative HF Complexes

This compound’s limitations in metal-catalyzed reactions (due to pyridine’s strong coordination) are addressed by newer reagents like DMPU/HF:

Applications De Recherche Scientifique

Organic Synthesis

Pyridine hydrofluoride is widely utilized in organic chemistry for the synthesis of fluorinated compounds. Notable applications include:

- Fluorination of Alcohols : Converts secondary and tertiary alcohols into their corresponding alkyl fluorides.

- Synthesis of Beta-Fluoroamines : Reacts with amino alcohols to produce beta-fluoroamines, which are important intermediates in pharmaceuticals.

- Fluorination of Acetylenes : Used for the selective fluorination of acetylenes, enhancing their reactivity in subsequent reactions.

- Preparation of Gem-Difluorides : In conjunction with nitrosonium tetrafluoroborate, it facilitates the conversion of ketoximes to gem-difluorides.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing fluorinated drugs. The incorporation of fluorine can improve metabolic stability and bioavailability, making these compounds more effective as therapeutics. For instance:

- Fluorinated Antiviral Agents : Used in synthesizing antiviral compounds that exhibit enhanced potency and reduced toxicity.

- Anticancer Drugs : Fluorinated derivatives have shown promise in targeting cancer cells more effectively due to altered pharmacokinetic properties.

Industrial Applications

The compound is also employed in the production of specialized materials:

- Fluorinated Polymers : Used to create polymers with superior thermal stability and chemical resistance, suitable for various industrial applications.

- Agrochemicals : Involved in synthesizing agrochemicals that require specific fluorinated structures for efficacy.

Case Study 1: Synthesis of Fluorinated Antiviral Agents

Research demonstrated that using this compound in the synthesis of a novel antiviral compound resulted in increased efficacy against viral strains resistant to existing therapies. The introduction of fluorine atoms was crucial for enhancing binding affinity to viral targets.

Case Study 2: Development of Fluorinated Polymers

An industrial application involved using this compound to synthesize a new class of fluorinated polymers that exhibited remarkable resistance to high temperatures and harsh chemicals. This innovation has led to advancements in materials used in aerospace and automotive industries.

Mécanisme D'action

The mechanism by which pyridine hydrofluoride exerts its effects involves the transfer of fluorine atoms to target molecules. The hydrogen fluoride component acts as a source of fluorine, while the pyridine component stabilizes the complex and facilitates the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being fluorinated .

Comparaison Avec Des Composés Similaires

- Triethylamine trishydrofluoride

- Diethylamino sulfur trifluoride

- XtalFluor-M

Comparison: Pyridine hydrofluoride is unique due to its high fluorine content and stability at relatively high temperatures (up to 50°C) . Compared to other fluorinating agents, it offers a convenient and efficient means of introducing fluorine atoms into organic molecules. Its ability to form stable complexes with hydrogen fluoride makes it particularly useful in reactions requiring precise control over fluorine transfer.

Activité Biologique

Pyridine hydrofluoride (HF-Pyridine), a compound formed from pyridine and hydrogen fluoride, exhibits significant biological activity, particularly in the synthesis of fluorinated compounds relevant to medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in drug development.

Overview of this compound

This compound is primarily recognized for its role as a fluorinating agent. Its ability to introduce fluorine into organic molecules alters their chemical and biological properties, enhancing their efficacy in various applications, particularly in pharmaceuticals .

The biological activity of this compound is largely attributed to its fluorination capabilities. It interacts with biomolecules through:

- Fluorination Reactions : The introduction of fluorine atoms into organic compounds can modify their structure and function, impacting their biological activity.

- Target Interactions : HF-Pyridine binds to enzymes and proteins, potentially leading to inhibition or activation of these biomolecules.

Applications in Drug Development

This compound is instrumental in synthesizing biologically active fluorinated compounds. These compounds are crucial for developing drugs with enhanced metabolic stability and bioavailability. Notable applications include:

- Antimicrobial Agents : Pyridine derivatives have demonstrated significant antimicrobial properties against various pathogens, including resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli.

- Antiviral Compounds : Research indicates that pyridine-based compounds exhibit antiviral activities, particularly against viruses like SARS-CoV-2 .

- Antitumor Activities : Some pyridine derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation .

Antimicrobial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives synthesized using this compound. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like linezolid. For instance:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 48a | S. aureus | 56 ± 0.5 |

| 48b | E. coli | 55 ± 0.5 |

These findings suggest that modifications on the pyridine scaffold can enhance antibacterial properties significantly .

Antiviral Activity

In the context of the COVID-19 pandemic, research focused on the antiviral potential of pyridine derivatives. Compounds containing the pyridine nucleus demonstrated effective inhibition of viral replication, highlighting their potential as therapeutic agents against viral infections .

This compound's biochemical properties include:

- Stability : It remains stable up to 50°C, which is crucial for maintaining its reactivity during synthesis.

- Reactivity : It participates in various reactions, including substitution and oxidation reactions, making it versatile for synthetic applications.

Propriétés

IUPAC Name |

pyridine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJQCWNZGRKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32001-55-1, 62778-11-4, 110-86-1 (Parent) | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3067653 | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32001-55-1, 62778-11-4 | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.